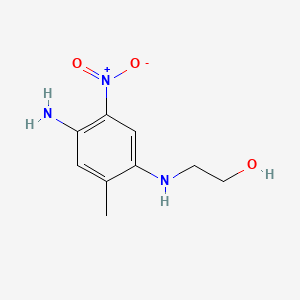

![molecular formula C52H24F24P2 B1277917 [1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane CAS No. 220196-32-7](/img/structure/B1277917.png)

[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of Bis(trifluoromethyl)phosphino Naphthalenes

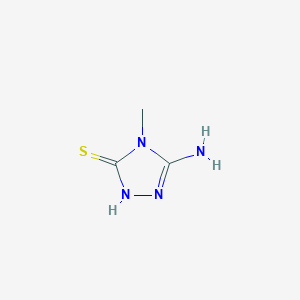

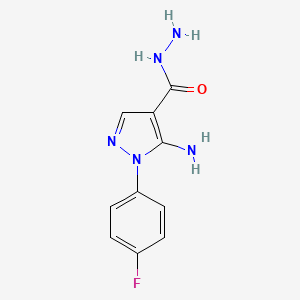

The compound of interest, "[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane," is a complex organophosphorus compound characterized by the presence of bis(trifluoromethyl)phosphino groups attached to a naphthalene backbone. This type of compound is part of a broader class of phosphines that have been synthesized and characterized due to their potential applications in materials science and as ligands in transition metal catalysis .

Synthesis Analysis

The synthesis of related bis(trifluoromethyl)phosphino naphthalenes involves the reaction of aryllithium with triphenylphosphite to give intermediates, which are then transformed into the desired bis(trifluoromethyl)phosphino compounds using a nucleophilic trifluoromethylation reaction with Me3SiCF3/CsF . The choice of solvent is critical for the success of the trifluoromethylation reactions. However, the synthesis is complicated by the incompatibility of the resulting ArP(CF3)2 with organolithium reagents, which hampers the attachment of the second phosphine functionality .

Molecular Structure Analysis

The molecular structure of bis(trifluoromethyl)phosphino naphthalenes has been elucidated using single-crystal X-ray diffraction. This technique allows for the determination of the precise arrangement of atoms within the molecule and provides insight into the steric and electronic properties of the phosphine groups in relation to the naphthalene core .

Chemical Reactions Analysis

The reactivity of bis(trifluoromethyl)phosphino naphthalenes is influenced by the electron-withdrawing trifluoromethyl groups, which can affect the nucleophilicity and basicity of the phosphorus atoms. These compounds can participate in various chemical reactions, including serving as ligands in transition metal complexes, which can catalyze a range of organic transformations .

Physical and Chemical Properties Analysis

Bis(trifluoromethyl)phosphino naphthalenes exhibit unique physical and chemical properties due to the presence of the trifluoromethyl groups. These groups can significantly alter the electronic properties of the phosphine, potentially leading to high thermal stability and unique electronic characteristics that may be useful in material science applications . The solubility of these compounds in organic solvents and their stability under different conditions are also important properties that have been studied .

Scientific Research Applications

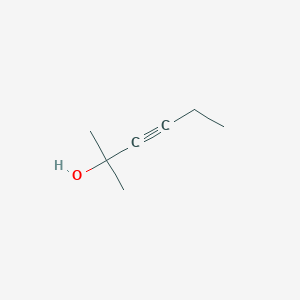

Enantioselective Alkynylation

A study by Kamikawa, Uozumi, and Hayashi (1996) in "Tetrahedron Letters" reports on the asymmetric cross-coupling of prochiral biaryl ditriflates with triphenylsilylethynylmagnesium bromide. This process, which uses a palladium catalyst including a similar phosphane compound, shows high enantioposition selectivity, yielding chiral biaryls with high enantiomeric purity (Kamikawa, Uozumi, & Hayashi, 1996).

Naphthalene-Substituted Tetraphenylsiloles

Jiang et al. (2012) in "Journal of Materials Chemistry" discuss the synthesis of naphthalene-substituted tetraphenylsiloles. These compounds, which are structurally related to the queried phosphane, exhibit strong luminescence when aggregated in poor solvents or as solid films, demonstrating their aggregation-induced emission (AIE) features (Jiang et al., 2012).

Antimicrobial Agents

A series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, sharing structural similarities with the queried compound, were synthesized by Bąk et al. (2020) in "International Journal of Molecular Sciences". These derivatives showed significant antimicrobial activity, including against methicillin-resistant Staphylococcus aureus and M. tuberculosis (Bąk et al., 2020).

Excimer-Emitting Molecules

Hu et al. (2013) in "Journal of Materials Chemistry C" synthesized compounds where phenylcarbazole or diphenylanthracene units are bonded to the naphthalene ring. These compounds, related to the queried phosphane, show strong intramolecular excimer emissions, and are used in high-efficiency OLEDs (Hu et al., 2013).

Olefin Polymerization Catalysts

Wursche et al. (2000) in "European Journal of Inorganic Chemistry" report the synthesis of semi-fluorinated bis(phosphane)s and their corresponding PdII- and PtII-dichloro complexes. These complexes, which include structures similar to the queried phosphane, have shown efficiency in olefin polymerization (Wursche et al., 2000).

Conducting Polymers

Sotzing, Reynolds, et al. (1996) in "Macromolecules" explore the synthesis of bis(pyrrol-2-yl) arylenes for conducting polymers. These polymers, derived from compounds structurally related to the phosphane , exhibit low oxidation potentials and stability in their conducting form (Sotzing, Reynolds, et al., 1996).

properties

IUPAC Name |

[1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H24F24P2/c53-45(54,55)27-13-28(46(56,57)58)18-35(17-27)77(36-19-29(47(59,60)61)14-30(20-36)48(62,63)64)41-11-9-25-5-1-3-7-39(25)43(41)44-40-8-4-2-6-26(40)10-12-42(44)78(37-21-31(49(65,66)67)15-32(22-37)50(68,69)70)38-23-33(51(71,72)73)16-34(24-38)52(74,75)76/h1-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQCSIFZTLDUHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)P(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H24F24P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)